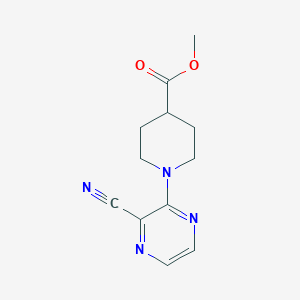

Methyl 1-(3-cyanopyrazin-2-yl)piperidine-4-carboxylate

Description

Methyl 1-(3-cyanopyrazin-2-yl)piperidine-4-carboxylate is a piperidine-based compound featuring a methyl ester at the 4-position and a 3-cyanopyrazine substituent at the 1-position of the piperidine ring. Piperidine carboxylate esters are widely employed in medicinal chemistry as versatile building blocks due to their conformational flexibility and ability to modulate physicochemical properties. This compound’s structural uniqueness lies in the combination of a polar cyano group and an aromatic pyrazine ring, which may influence solubility, metabolic stability, and binding affinity compared to simpler piperidine derivatives.

Properties

Molecular Formula |

C12H14N4O2 |

|---|---|

Molecular Weight |

246.27 g/mol |

IUPAC Name |

methyl 1-(3-cyanopyrazin-2-yl)piperidine-4-carboxylate |

InChI |

InChI=1S/C12H14N4O2/c1-18-12(17)9-2-6-16(7-3-9)11-10(8-13)14-4-5-15-11/h4-5,9H,2-3,6-7H2,1H3 |

InChI Key |

ASSZBRCJZNOXBT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCN(CC1)C2=NC=CN=C2C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-cyanopyrazin-2-yl)piperidine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a piperidine derivative with a pyrazine derivative in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-cyanopyrazin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 1-(3-cyanopyrazin-2-yl)piperidine-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to known drugs.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 1-(3-cyanopyrazin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features and Implications

Key Observations:

Substituent Reactivity: The 3-cyanopyrazine group in the target compound is electron-deficient, favoring π-π stacking with aromatic residues in proteins. This contrasts with the 2-chloroethyl group in , which is a reactive alkylating agent suited for intermediate synthesis. The 3-chloro-2-fluorobenzyl substituent in enhances lipophilicity and may improve blood-brain barrier penetration compared to the polar cyano-pyrazine group.

Ester Group Effects :

- Methyl esters (target compound, ) generally exhibit higher metabolic lability than ethyl esters (), impacting pharmacokinetics.

Functional Group Diversity: The amide in enables hydrogen bonding, making it suitable for targeting proteases, whereas the cyano group in the target compound may interact with cysteine residues via nucleophilic addition.

Physicochemical Properties and Bioactivity

- Stability: The chloroethyl group in is prone to nucleophilic substitution, whereas the cyano group in the target compound is chemically stable under physiological conditions.

- Synthetic Utility : Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate serves as a bifunctional building block for polymer conjugation, unlike the target compound’s specialized pyrazine motif.

Biological Activity

Methyl 1-(3-cyanopyrazin-2-yl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C_{13}H_{14}N_{4}O_{2} and a molecular weight of approximately 245.2771 g/mol. It features a piperidine ring substituted with a cyanopyrazinyl group and a carboxylate group, indicating its potential as a bioactive molecule in various therapeutic contexts.

Pharmacological Potential

Preliminary studies suggest that this compound may exhibit significant biological activities, particularly in the modulation of enzyme pathways relevant to cancer and neurological disorders. Compounds with similar structures have been investigated for their potential as inhibitors of specific receptors or enzymes involved in disease processes.

Key Findings:

- Inhibition of Kinases: Related compounds have demonstrated inhibitory effects on kinases such as VEGFR-2, ERK-2, and Abl-1, which are critical targets in cancer therapy. For instance, derivatives of piperidine have shown promising anti-proliferative activities against various cancer cell lines, suggesting that this compound may follow similar trends .

| Compound | Target Kinase | IC50 (μM) | Cell Line |

|---|---|---|---|

| 6b | VEGFR-2 | 11.3 | HepG2 |

| 6b | Abl-1 | 4.5 | K562 |

Structure-Activity Relationships (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. Studies indicate that substituents on the piperidine ring significantly influence the compound's potency and selectivity against target kinases.

Notable SAR Insights:

- Substituent Effects: The introduction of different functional groups at specific positions on the piperidine ring can lead to increased selectivity and potency against particular kinases. For example, modifications that enhance hydrogen bonding interactions within the ATP-binding site of kinases have been shown to improve inhibitory activity .

Case Studies

Recent investigations into similar compounds have provided insights into their biological mechanisms:

- CHK1 Inhibitors: Research on CHK1 inhibitors has highlighted the importance of structural features in enhancing selectivity over other kinases like CHK2. The incorporation of specific groups has resulted in inhibitors with IC50 values below 10 nM, indicating high potency .

- Cyanopyrazine Derivatives: Compounds derived from cyanopyrazines have been studied for their ability to interact with critical cellular pathways involved in cancer proliferation. These studies emphasize the relevance of this compound as a potential candidate for further development in oncology .

Q & A

Q. What synthetic methodologies are reported for preparing piperidine-4-carboxylate derivatives with heteroaromatic substituents?

Piperidine-4-carboxylate derivatives are commonly synthesized via nucleophilic substitution or coupling reactions. For example, ethyl 1-(2-chloroethyl)piperidine-4-carboxylate can be synthesized by reacting ethyl isonipecotate with 1-bromo-2-chloroethane in the presence of an organic base (e.g., diisopropylethylamine) in solvents like tetrahydrofuran (THF) or toluene . Cyano-substituted heterocycles (e.g., pyrazine) may require palladium-catalyzed cross-coupling or nitrile introduction via SNAr (nucleophilic aromatic substitution) under basic conditions. Reaction optimization, such as using lithium diisopropylamide (LDA) for deprotonation, is critical for high yields .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing Methyl 1-(3-cyanopyrazin-2-yl)piperidine-4-carboxylate?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and ester/cyano group integration.

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography: Programs like SHELXL refine crystal structures, resolving ambiguities in stereochemistry or bond lengths. ORTEP-III visualizes thermal ellipsoids and molecular packing .

- Infrared (IR) Spectroscopy: Identifies functional groups (C≡N stretch at ~2200 cm⁻¹, ester C=O at ~1700 cm⁻¹).

Q. How can researchers assess the stability of this compound under varying experimental conditions?

Stability studies should include:

- pH-dependent degradation: Incubate the compound in buffers (pH 1–13) and analyze degradation products via HPLC or LC-MS.

- Thermal stability: Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Light sensitivity: Expose to UV/visible light and monitor changes by NMR or UV spectroscopy. Reference safety data sheets (SDS) for similar esters to guide storage conditions (e.g., -20°C, inert atmosphere) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structure elucidation be resolved?

Discrepancies between NMR/MS and expected structures often arise from tautomerism, dynamic effects, or impurities. Strategies include:

- Variable-temperature NMR: Detects conformational changes or rotamers.

- 2D NMR (COSY, NOESY): Maps coupling networks and spatial proximities.

- Crystallographic validation: Single-crystal X-ray diffraction provides unambiguous proof of connectivity and stereochemistry. SHELXL refinement can resolve disorder or twinning artifacts .

Q. What experimental design considerations are critical for optimizing the cyanation of pyrazine rings in this compound?

Key factors include:

- Catalyst selection: Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance nitrile coupling efficiency .

- Solvent effects: Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction rates.

- Temperature control: Stepwise heating (40–100°C) minimizes side reactions.

- Purification: Use silica gel chromatography or recrystallization (e.g., from ethanol/water) to isolate the product from unreacted starting materials .

Q. How can researchers design pharmacological activity studies for this compound based on structural analogs?

Piperidine-4-carboxylates often target neurotransmitter receptors or enzymes. Experimental approaches:

- In vitro assays: Screen against GPCRs (e.g., serotonin, dopamine receptors) or kinases using fluorescence polarization or radioligand binding.

- Molecular docking: Compare the compound’s structure to known ligands (e.g., umeclidinium bromide analogs) to predict binding modes .

- ADMET profiling: Assess metabolic stability (e.g., liver microsome assays) and membrane permeability (Caco-2 cell models).

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Challenges include poor crystal growth due to flexibility or solvent inclusion. Solutions:

- Solvent screening: Test mixtures (e.g., dichloromethane/heptane, THF/water) to induce slow nucleation.

- Cryocrystallography: Flash-cooling (100 K) stabilizes crystals.

- Twinned crystals: Use SHELXL’s TWIN/BASF commands for refinement. ORTEP-III aids in visualizing disordered regions .

Methodological Notes

- Synthetic References: and provide reaction templates for piperidine functionalization.

- Crystallography Tools: SHELXL (structure refinement) and ORTEP-III (visualization) are industry standards .

- Safety Protocols: Follow SDS guidelines for handling nitriles and esters, including PPE (gloves, goggles) and ventilation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.